3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol
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Overview
Description
3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol can be achieved through several routes. One common method involves the reaction of 4-bromo-2-methylbenzaldehyde with nitromethane to form 4-bromo-2-methyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-one.
Reduction: Formation of 3-Amino-1-(4-bromo-2-methylcyclohexyl)propan-1-ol.
Substitution: Formation of 3-Amino-1-(4-substituted-2-methylphenyl)propan-1-ol.
Scientific Research Applications
3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-chloro-2-methylphenyl)propan-1-ol
- 3-Amino-1-(4-fluoro-2-methylphenyl)propan-1-ol
- 3-Amino-1-(4-iodo-2-methylphenyl)propan-1-ol
Uniqueness
3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-amino-1-(4-bromo-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-6-8(11)2-3-9(7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI Key |
VQWTWDUMPJGUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CCN)O |
Origin of Product |
United States |
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